Vat Green 1

Overview

Description

Vat Green 1 is an organic compound used primarily as a vat dye. It is a derivative of benzanthrone and appears as a dark green solid. This compound is known for its ability to dye various materials, including viscose, silk, wool, paper, and soap .

Mechanism of Action

Target of Action

Vat Green 1, a synthetic organic compound, is primarily used as a dye in various industries . Its primary targets are the fibers of fabrics, including cotton, silk, and wool . It binds to these fibers, imparting a vibrant green color .

Mode of Action

The mode of action of this compound involves its interaction with the fibers of fabrics . The dye binds to the fibers, resulting in a change in their color . This binding is facilitated by the molecular structure of this compound, which consists of a complex arrangement of carbon, hydrogen, and nitrogen atoms .

Pharmacokinetics

This compound is insoluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile influences its application in dyeing processes.

Result of Action

The primary result of this compound’s action is the imparting of a vibrant green color to the fabrics to which it is applied . This color change is due to the dye’s binding to the fabric fibers . In addition to textiles, this compound can also be used as a colorant in the production of paints, inks, and plastics .

Biochemical Analysis

Biochemical Properties

As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber . This suggests that it may interact with enzymes, proteins, and other biomolecules that participate in redox reactions.

Cellular Effects

For instance, they can affect the aesthetic quality of bodies of water by increasing biochemicals and chemical oxygen demand, reducing photosynthesis, and preventing plant growth .

Molecular Mechanism

As a vat dye, it requires a reducing agent to solubilize it, converting the dye to its soluble “leuco” form . Once attached to the fabric, the leuco dye is then oxidized to an insoluble state, which is intensely colored .

Metabolic Pathways

As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber , suggesting that it may interact with enzymes or cofactors involved in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vat Green 1 is synthesized through a series of chemical reactions involving benzanthrone derivatives. The process typically involves the condensation of benzanthrone with other aromatic compounds under controlled conditions to form the desired dye.

Industrial Production Methods: In industrial settings, this compound is produced by reducing the dye in an alkaline solution of sodium hydrosulfite. This reduction process converts the dye into its leuco form, which is soluble in water. The dye is then applied to the fiber, and air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions where it is converted from its leuco form to its original insoluble form.

Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.

Substitution: Various substitution reactions can occur on the aromatic rings of the compound.

Common Reagents and Conditions:

Reducing Agents: Sodium dithionite is commonly used to reduce this compound to its leuco form.

Oxidizing Agents: Air or oxygen is used to oxidize the leuco form back to the insoluble dye.

Alkaline Conditions: The reduction process requires an alkaline environment, typically achieved using sodium hydroxide.

Major Products Formed: The primary product formed from these reactions is the leuco form of this compound, which is then oxidized back to the original dye form .

Scientific Research Applications

Vat Green 1 has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical processes and studies.

Biology: Employed in staining techniques for biological specimens.

Comparison with Similar Compounds

Vat Blue 1: Another vat dye known for its excellent fastness properties.

Vat Red 10: Used for dyeing cellulosic fibers with high color fastness.

Vat Violet 13: Known for its vibrant violet color and fastness properties.

Uniqueness of Vat Green 1: this compound stands out due to its unique green color and its ability to dye a wide range of materials, including viscose, silk, wool, paper, and soap. Its excellent wash-fastness and light-fastness make it a preferred choice in the textile industry .

Biological Activity

Vat Green 1 , also known as Indanthrene Brill Green BFFB, is a synthetic vat dye characterized by its complex chemical structure and significant applications in the textile industry. Its chemical formula is with a CAS number of 128-58-5. This dye is notable not only for its vibrant color but also for its biological activity, which has been the subject of various research studies.

This compound belongs to the class of vat dyes, which are typically insoluble in water and require a reduction process to become soluble for dyeing purposes. The dyeing process involves converting the vat dye into its leuco form, enabling it to penetrate fibers effectively.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 128-58-5 |

| Color Index | CI this compound |

| Solubility | Insoluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the dye showed significant inhibition of bacterial growth, suggesting potential applications in textile products designed to reduce microbial colonization .

Photocatalytic Activity

This compound has been reported to possess photocatalytic properties when exposed to ultraviolet or visible light. This property can be harnessed for environmental applications, such as degrading pollutants or enhancing the self-cleaning properties of textiles .

Environmental Impact

The synthesis and application of this compound contribute to environmental concerns due to the hazardous nature of its raw materials and the waste generated during its production. Efforts are being made to develop eco-friendly methods for dyeing using natural reducing agents, which could mitigate some environmental impacts associated with traditional vat dyeing processes .

Application on Gamma Ray Treated Fabrics

One significant study explored the application of this compound on gamma-ray treated cellulosic fabrics. The findings revealed that gamma irradiation enhanced the dye uptake and fastness properties of the fabric. The treated fabrics exhibited improved resistance to washing and light exposure compared to untreated samples .

Eco-Friendly Dyeing Approaches

Another recent study focused on developing eco-friendly vat dyeing methods using natural reducing agents such as pineapple bark and watermelon extracts. This approach aimed to reduce the environmental footprint of traditional vat dyeing while maintaining color quality and fastness properties .

Fastness Properties

The fastness properties of this compound were evaluated in several studies, indicating high resistance to washing and light exposure. These characteristics make it suitable for applications in textiles where durability is essential.

Color Yield and Particle Size Influence

Research has shown that the particle size distribution of this compound affects its color yield when applied to fabrics. Smaller particle sizes resulted in better penetration and color strength, highlighting the importance of optimizing dye formulations for effective application .

Properties

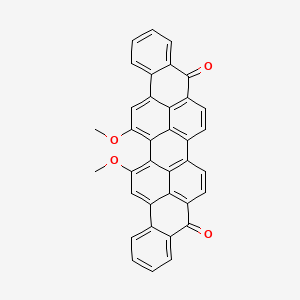

IUPAC Name |

30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKQCUPTNLTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044531 | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [MSDSonline] | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-58-5, 113255-70-2, 12663-53-5 | |

| Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI Vat Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT GREEN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C13513T4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. VAT GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Vat Green 1 particularly challenging to remove from textile wastewater?

A1: Unlike some other dye classes, this compound, belonging to the vat dye category, exhibits poor coagulation and flocculation properties []. This means that conventional physical-chemical treatment methods, such as coagulation-flocculation, are less effective in removing it from wastewater.

Q2: What alternative methods have shown promise in removing this compound from wastewater?

A2: Research suggests that membrane filtration techniques and adsorption onto specific materials hold potential for this compound removal. For instance, studies have explored the use of nano zero-valent iron (NZVI) particles for efficient adsorption of this compound from aqueous solutions [, ].

Q3: How does the adsorption of this compound onto NZVI particles work?

A3: The adsorption process of this compound onto NZVI particles is rapid, achieving equilibrium within a short timeframe []. The Freundlich isotherm model effectively describes this adsorption behavior, suggesting multilayer adsorption onto heterogeneous surfaces [].

Q4: Can the adsorption efficiency of this compound onto NZVI be optimized?

A4: Yes, research utilizing experimental design and response surface modeling (RSM) has demonstrated the possibility of optimizing this compound removal by NZVI []. Factors such as NZVI dose, pH, contact time, and initial dye concentration significantly influence the adsorption process.

Q5: Beyond wastewater treatment, what other applications have been investigated for this compound?

A5: this compound was explored as a potential dye for a rocket propellant (H-70) in the F-16 EPU due to its visibility []. While the dye successfully provided visual detection upon leakage, it negatively impacted the catalytic activity of the propellant's catalyst.

Q6: Are there any known toxicological concerns associated with this compound?

A6: Studies on fish species like Channa punctatus have revealed that exposure to sublethal concentrations of this compound can induce histological changes in vital organs such as the gills, liver, kidney, and intestine [, ]. These changes indicate potential toxicity and highlight the importance of mitigating the release of this compound into aquatic environments.

Q7: Does this compound impact the biochemical processes within fish?

A7: Research on Channa punctatus and Cyprinus carpio exposed to this compound revealed significant alterations in carbohydrate, protein, and lipid levels in their muscle tissues []. These findings underscore the potential for this compound to disrupt metabolic processes in aquatic organisms.

Q8: What strategies can be employed to reduce the environmental impact of this compound?

A8: Minimizing the environmental impact of this compound requires a multifaceted approach. This includes optimizing dyeing processes to reduce dye consumption and wastewater generation, implementing effective treatment technologies for dye removal from effluents, and exploring alternative dyes with lower environmental footprints [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.